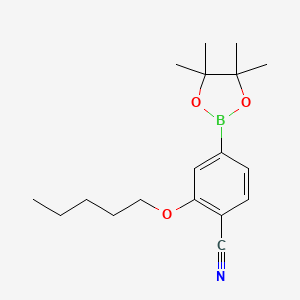![molecular formula C18H17N7O B2456505 N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)indolizine-2-carboxamide CAS No. 2200958-71-8](/img/structure/B2456505.png)
N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)indolizine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)indolizine-2-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .
Molecular Structure Analysis
The molecular formula of the compound is C15H13F3N10 . Its average mass is 390.326 Da and its monoisotopic mass is 390.127686 Da .
Physical And Chemical Properties Analysis
The compound has a density of 1.8±0.1 g/cm3 . It has a molar refractivity of 93.0±0.5 cm3 . The compound has 10 H bond acceptors and 0 H bond donors . It has 4 freely rotating bonds . The polar surface area of the compound is 93 Å2 . The polarizability of the compound is 36.9±0.5 10-24 cm3 . The surface tension of the compound is 68.9±7.0 dyne/cm . The molar volume of the compound is 216.0±7.0 cm3 .
Applications De Recherche Scientifique
Synthesis and Biological Activities
The synthesis of indolyl azetidinones and their anti-inflammatory activities have been extensively studied. These compounds, including derivatives with complex azetidinyl and indolizine structures similar to the compound , exhibit significant anti-inflammatory properties, which were compared with non-steroidal anti-inflammatory drugs (NSAIDs) for their effectiveness and potential ulcerogenic activities (R. Kalsi et al., 1990).
Research on enaminones as building blocks has led to the synthesis of substituted pyrazoles with antitumor and antimicrobial activities. These studies highlight the versatility of compounds with triazolo and pyridazin motifs in creating molecules with significant biological activities (S. Riyadh, 2011).
Structural Analysis and Drug Design
Triazolopyridazine derivatives have been synthesized and evaluated for their antiproliferative activity. These investigations provide insights into the structural requirements for the biological activity of molecules containing triazolo[4,3-b]pyridazine moieties, emphasizing the potential of such compounds in drug design (M. Ilić et al., 2011).
Studies on cardiovascular agents have explored the synthesis and activities of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems. These compounds, related by structural motifs to the compound of interest, were evaluated for their coronary vasodilating and antihypertensive activities, highlighting the potential for developing new cardiovascular drugs (Y. Sato et al., 1980).
Antimicrobial and Antitumor Effects
- The antimicrobial evaluation of new thienopyrimidine derivatives showcases the broad spectrum of activities that can be achieved with compounds containing triazolo and pyridazin groups. This research underscores the importance of structural diversity in the discovery of new antimicrobials (M. Bhuiyan et al., 2006).
Mécanisme D'action
Target of Action
The primary targets of this compound are the Cell division protein ZipA and its homolog in Escherichia coli (strain K12) and Shigella flexneri . These proteins play a crucial role in bacterial cell division.
Mode of Action
It is believed to interact with the cell division protein zipa, potentially inhibiting its function and thereby affecting bacterial cell division .
Biochemical Pathways
The biochemical pathways affected by this compound are related to bacterial cell division. By interacting with the Cell division protein ZipA, the compound may disrupt the normal division process of the bacteria
Result of Action
The result of the compound’s action is likely to be an inhibition of bacterial cell division, potentially leading to bacterial cell death. This could make the compound useful as an antibacterial agent .
Propriétés
IUPAC Name |
N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]indolizine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O/c1-22(18(26)13-8-14-4-2-3-7-23(14)9-13)15-10-24(11-15)17-6-5-16-20-19-12-25(16)21-17/h2-9,12,15H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYIKQGRBGUFDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)C4=CN5C=CC=CC5=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)indolizine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

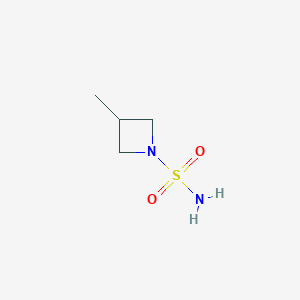
![2-sec-butyl-5-{[1-(2,3-dihydro-1H-indol-1-ylcarbonyl)propyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2456424.png)
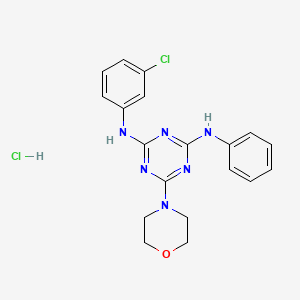
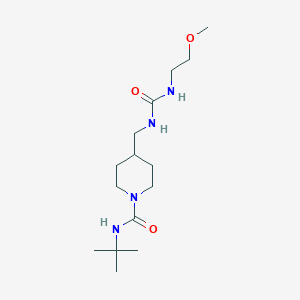
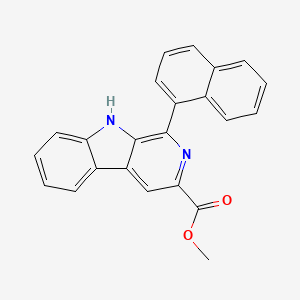
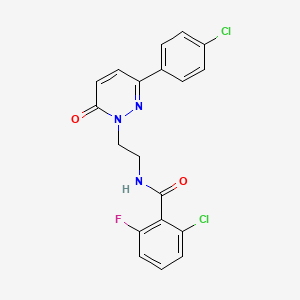
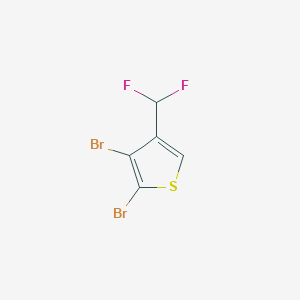
![N-(2-chlorobenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2456433.png)

ammonium iodide](/img/structure/B2456437.png)
![Imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride](/img/structure/B2456440.png)
![N-(4-bromophenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2456441.png)
![2-fluoro-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-piperidin-1-ylphenyl]pyridine-4-carboxamide](/img/structure/B2456443.png)
